5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chlorobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound characterized by the presence of bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the use of a rhodium (I) complex as a catalyst. The preparation can be achieved through a one-pot procedure starting from terminal aryl alkynes. The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of tandem catalysis and other advanced synthetic techniques could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Bicyclo[4.2.0]octa-1,3,5-triene
- Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-
Uniqueness
5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds.
Properties
Molecular Formula |
C9H6BrClO2 |
---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
5-bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H6BrClO2/c10-6-1-2-7(11)4-3-5(8(4)6)9(12)13/h1-2,5H,3H2,(H,12,13) |
InChI Key |
IDOZEJGWTRNEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C21)Cl)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.